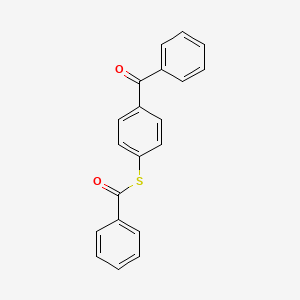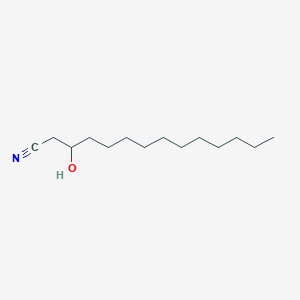
4,5-Dinitroso-1,3-dihydro-2,1,3-benzothiadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-Dinitroso-1,3-dihydro-2,1,3-benzothiadiazole is a chemical compound belonging to the benzothiadiazole family. This compound is characterized by the presence of two nitroso groups attached to the benzothiadiazole ring. Benzothiadiazoles are known for their aromaticity and are widely studied for their diverse chemical properties and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dinitroso-1,3-dihydro-2,1,3-benzothiadiazole typically involves the nitration of 1,3-dihydro-2,1,3-benzothiadiazole. This process can be achieved using nitrosating agents such as sodium nitrite in the presence of an acid catalyst. The reaction conditions often require controlled temperatures and specific pH levels to ensure the selective formation of the dinitroso derivative.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of production.
Analyse Des Réactions Chimiques
Types of Reactions: 4,5-Dinitroso-1,3-dihydro-2,1,3-benzothiadiazole undergoes various chemical reactions, including:
Oxidation: The nitroso groups can be oxidized to form nitro derivatives.
Reduction: Reduction of the nitroso groups can yield amino derivatives.
Substitution: Electrophilic substitution reactions can occur on the benzothiadiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are often used.
Substitution: Halogenating agents and nitrating agents are commonly employed for substitution reactions.
Major Products:
Oxidation: Nitro derivatives of benzothiadiazole.
Reduction: Amino derivatives of benzothiadiazole.
Substitution: Halogenated and nitrated benzothiadiazole derivatives.
Applications De Recherche Scientifique
4,5-Dinitroso-1,3-dihydro-2,1,3-benzothiadiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is utilized in the development of advanced materials, including organic semiconductors and light-emitting diodes.
Mécanisme D'action
The mechanism of action of 4,5-Dinitroso-1,3-dihydro-2,1,3-benzothiadiazole involves its interaction with molecular targets such as enzymes and receptors. The nitroso groups can participate in redox reactions, influencing cellular pathways and signaling mechanisms. The compound’s aromatic structure allows it to interact with nucleophilic sites in biological molecules, potentially leading to various biological effects.
Comparaison Avec Des Composés Similaires
2,1,3-Benzothiadiazole: Known for its use in organic electronics and as a building block for various derivatives.
1,2,3-Benzothiadiazole:
Uniqueness: 4,5-Dinitroso-1,3-dihydro-2,1,3-benzothiadiazole is unique due to the presence of two nitroso groups, which impart distinct chemical reactivity and potential biological activities. This differentiates it from other benzothiadiazole derivatives, making it a valuable compound for specialized applications in research and industry.
Propriétés
Numéro CAS |
112336-08-0 |
|---|---|
Formule moléculaire |
C6H4N4O2S |
Poids moléculaire |
196.19 g/mol |
Nom IUPAC |
N-(4-nitroso-2,1,3-benzothiadiazol-5-yl)hydroxylamine |
InChI |
InChI=1S/C6H4N4O2S/c11-7-3-1-2-4-6(5(3)8-12)10-13-9-4/h1-2,7,11H |
Clé InChI |
WBYDJVYDKJNREG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=NSN=C2C(=C1NO)N=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-[4-(Trifluoromethyl)phenyl]-9H-xanthene](/img/structure/B14298726.png)

![4-Methoxy-5-[(prop-2-yn-1-yl)oxy]cyclohexa-3,5-diene-1,2-dione](/img/structure/B14298736.png)
![4-Methylbenzenesulfonic acid;6-methylidenebicyclo[3.3.1]nonan-2-ol](/img/structure/B14298742.png)



![Morpholine, 4-[bis(pentachlorophenyl)acetyl]-](/img/structure/B14298765.png)
![5-Sulfanylidene-5H-[1,3]dithiolo[4,5-c][1,2]thiazole-3-carbonitrile](/img/structure/B14298768.png)




![8-Bromo-3-oxo-3H-naphtho[2,1-b]pyran-2-carbonitrile](/img/structure/B14298789.png)
